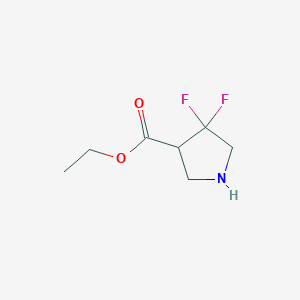

Ethyl 4,4-difluoropyrrolidine-3-carboxylate

Description

Ethyl 4,4-difluoropyrrolidine-3-carboxylate (CAS 1780567-10-3) is a fluorinated pyrrolidine derivative with the molecular formula C₇H₁₂ClF₂NO₂ in its hydrochloride salt form. This compound features a five-membered pyrrolidine ring substituted with two fluorine atoms at the 4,4 positions and an ethyl ester group at the 3-carboxylate position. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders .

Key properties:

Properties

IUPAC Name |

ethyl 4,4-difluoropyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2/c1-2-12-6(11)5-3-10-4-7(5,8)9/h5,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLNOTLVLWIQHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,4-difluoropyrrolidine-3-carboxylate typically involves the fluorination of a pyrrolidine derivative. One common method includes the reaction of 4,4-difluoropyrrolidine with ethyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-difluoropyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms, typically in the presence of a catalyst or under heating.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Ethyl 4,4-difluoropyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Medicine: Research into potential therapeutic applications, such as antiviral or anticancer agents, often involves this compound.

Industry: It is used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl 4,4-difluoropyrrolidine-3-carboxylate depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The fluorine atoms can enhance binding affinity and selectivity for certain proteins, while the ester group can facilitate cellular uptake and metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Ethyl 4,4-Dimethylpyrrolidine-3-Carboxylate (CAS 1245649-01-7)

- Structure : Replaces fluorine atoms with methyl groups at the 4,4 positions.

- Molecular formula: C₉H₁₇NO₂.

- Lower molecular weight (185.22 g/mol) and increased lipophilicity due to methyl substituents .

- Applications : Used in peptide mimetics and as a chiral auxiliary in asymmetric synthesis .

2.2. Ethyl 4,4-Dimethyl-2-Oxopyrrolidine-3-Carboxylate (CAS 90609-07-7)

- Structure : Incorporates a ketone (2-oxo group) alongside the ester.

- Molecular formula: C₉H₁₅NO₃.

- Key differences: The 2-oxo group introduces additional polarity and reactivity, enabling participation in keto-enol tautomerism. Higher hazard profile (H302, H315, H319) compared to the difluoro analog, requiring stringent handling .

- Applications: Intermediate in alkaloid synthesis and organocatalysis .

2.3. Ethyl 4,4-Difluoropiperidine-3-Carboxylate Hydrochloride (CAS 2231665-41-9)

- Structure : Six-membered piperidine ring instead of pyrrolidine.

- Molecular formula: C₈H₁₄ClF₂NO₂.

- Key differences: Larger ring size alters conformational flexibility and binding affinity in biological systems.

- Applications : Explored in CNS drug development due to improved blood-brain barrier penetration .

2.4. Ethyl 4,4-Difluoropyrrolidine-2-Carboxylate (CAS 1934253-10-7)

- Structure : Ester group at the 2-position instead of 3.

- Molecular formula: C₇H₁₁F₂NO₂.

- Key differences: Altered stereoelectronic effects due to ester position, impacting nucleophilic reactivity. Non-salt form reduces aqueous solubility compared to the hydrochloride analog .

- Applications : Used in fluorinated ligand design for enzyme inhibition studies .

Structural and Functional Analysis

Key Research Findings

Biological Activity

Ethyl 4,4-difluoropyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H10F2N2O2

- Molecular Weight : 194.17 g/mol

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. In vitro assays have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

2. Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 400 |

The results indicate that this compound may inhibit the inflammatory response through modulation of cytokine production.

3. Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies on various cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation.

Case Study: HL-60 Human Leukemia Cells

In a study utilizing HL-60 human leukemia cells, treatment with this compound resulted in:

- IC50 Value : 25 µM

- Induction of apoptosis as confirmed by flow cytometry.

The mechanism was associated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits key metabolic pathways.

- Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, particularly NF-kB.

- Anticancer Mechanism : The induction of apoptosis is mediated through mitochondrial pathways involving ROS generation and caspase activation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.